N-Mal-N-bis(PEG2-NH-Boc)

Bioconjugation PROTAC Synthesis Multivalent Linkers

N-Mal-N-bis(PEG2-NH-Boc) is a branched polyethylene glycol (PEG) derivative, classified as a heterobifunctional linker. Its core architecture consists of a central maleimide group and two Boc-protected amine-terminated PEG2 chains, giving it a 3-arm structure.

Molecular Formula C29H50N4O11
Molecular Weight 630.7 g/mol
CAS No. 2128735-26-0
Cat. No. B609593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG2-NH-Boc)
CAS2128735-26-0
SynonymsN-Mal-N-bis(PEG2-NH-Boc)
Molecular FormulaC29H50N4O11
Molecular Weight630.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H50N4O11/c1-28(2,3)43-26(37)30-10-15-39-19-21-41-17-13-32(23(34)9-12-33-24(35)7-8-25(33)36)14-18-42-22-20-40-16-11-31-27(38)44-29(4,5)6/h7-8H,9-22H2,1-6H3,(H,30,37)(H,31,38)
InChIKeyYVJUWISEQMFTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG2-NH-Boc) (CAS 2128735-26-0): A Branched PEG Linker for Targeted Protein Degradation and Bioconjugation


N-Mal-N-bis(PEG2-NH-Boc) is a branched polyethylene glycol (PEG) derivative, classified as a heterobifunctional linker. Its core architecture consists of a central maleimide group and two Boc-protected amine-terminated PEG2 chains, giving it a 3-arm structure[1]. This design is central to its application as a PROTAC (Proteolysis Targeting Chimera) linker, facilitating the connection of two distinct ligands for targeted protein degradation[2], and as a general bioconjugation reagent for linking thiol-containing molecules[1].

Architecture Branched 3-arm PEG with a central maleimide core
Reactivity Thiol-specific maleimide for site-directed conjugation
Orthogonality Two Boc-protected amines enable staged, sequential functionalization

Procurement Risk: Why N-Mal-N-bis(PEG2-NH-Boc) Cannot Be Replaced by a Standard Linear PEG Linker


Substituting N-Mal-N-bis(PEG2-NH-Boc) with a generic linear PEG linker introduces significant technical risk in complex bioconjugation workflows. The compound's unique value is its branched 3-arm architecture, which provides a single thiol-reactive maleimide handle for site-specific conjugation and two orthogonally protected amines for subsequent, staged functionalization[1]. A simple linear linker would lack this multiplexing capacity, forcing researchers to use more complex, multi-step, or lower-yielding strategies to achieve the same molecular architecture[1]. The specific PEG2 length is also a critical design parameter; it provides a balance of solubility and linker length that directly impacts the formation of the ternary complex required for PROTAC-mediated protein degradation[2]. Replacing it with a linker of an arbitrary or different length could compromise the intended biological activity, making this compound a distinct and non-interchangeable component.

Multiplexing Branched linker provides two orthogonal amine sites; linear analogs typically offer only one, which may require additional coupling steps for comparable functional density.
Linker Length PEG2 spacer is selected for ternary complex geometry; substituting arbitrary PEG lengths may shift degradation efficiency and conjugate performance.
Synthetic Efficiency Higher conjugation-site density reduces assembly steps; linear alternatives may not reproduce the same molecular architecture without multi-step redesign.

Evidence-Based Differentiation: Quantifying the Advantage of N-Mal-N-bis(PEG2-NH-Boc) for Strategic Procurement


Enhanced Conjugation Capacity: Branched vs. Linear PEG Architecture

The primary differentiating factor for N-Mal-N-bis(PEG2-NH-Boc) is its branched, 3-arm architecture, which provides a single maleimide and two Boc-protected amines for multivalent conjugation. This contrasts with standard linear linkers like Mal-PEG2-NH-Boc [1]. The target compound's design enables the attachment of one thiol-containing molecule (e.g., an antibody, peptide, or targeting ligand) while simultaneously offering two sites for the attachment of cargo or other functional moieties[2].

Conjugation Sites
Reported
2 Boc-amine sites vs. 1 in linear Mal-PEG2-NH-Boc
Enables higher functional density in PROTAC constructs
Based on vendor structural specifications
Bioconjugation PROTAC Synthesis Multivalent Linkers

Optimized Linker Length: PEG2 Spacer for Enhanced PROTAC Performance

The use of a short PEG2 spacer is a critical design feature, supported by class-level evidence. Research indicates that shorter PEG linkers can improve the performance of targeted bioconjugates. While direct data for N-Mal-N-bis(PEG2-NH-Boc) is not available, a study by Sano et al. demonstrated that a short PEG linker (similar in concept to the PEG2 arm) significantly enhanced the target-to-background ratio in optical imaging probes, achieving a 4-fold higher ratio compared to probes with longer PEG12 linkers (P < 0.05)[1]. This class-level inference suggests that the PEG2 length in N-Mal-N-bis(PEG2-NH-Boc) is not arbitrary but is selected to optimize the spatial orientation and activity of the final conjugate.

PEG2 Spacer Performance
Class-level
Short PEG improved target-to-background ratio 4-fold (P < 0.05) in imaging probes
PEG2 length selected for potential spatial optimization
Class-level inference from antibody-conjugate imaging study; not direct linker data
PROTAC Linkerology Ternary Complex Formation

High Purity Specifications to Ensure Reproducibility

Consistency in linker purity is paramount for reproducible bioconjugation and biological activity. Reputable suppliers of N-Mal-N-bis(PEG2-NH-Boc) specify high purity standards, with multiple vendors offering the compound at ≥98% purity. While not a direct comparison with analogs, this high purity specification is a critical procurement criterion. Selecting a vendor that guarantees ≥98% purity mitigates the risk of side reactions, low conjugation yields, and inconsistent biological results, which are common pitfalls when using lower-purity PEG reagents[1].

Purity Specification
Specification review
≥98% by vendor certificate of analysis
Reduces side reactions and conjugation variability
Verify vendor COA for lot-specific data
Bioconjugation PROTAC Quality Control

Key Applications for N-Mal-N-bis(PEG2-NH-Boc) (CAS 2128735-26-0) in Advanced Research


Synthesis of Heterobifunctional PROTACs for Targeted Protein Degradation

N-Mal-N-bis(PEG2-NH-Boc) is a premier choice for synthesizing complex PROTAC molecules. Its maleimide group is used to conjugate a ligand for an E3 ubiquitin ligase (e.g., a thiol-modified VHL or CRBN ligand), while its two Boc-protected amines can be sequentially deprotected to attach a target-protein ligand and, optionally, a third functional moiety. This allows for the construction of highly tailored degrader molecules with precise control over linker orientation and composition, as evidenced by its classification as a PROTAC linker.

Construction of DAR-Controlled Antibody-Drug Conjugates (ADCs)

The branched architecture of this compound is ideal for constructing antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DAR). The maleimide group facilitates site-specific conjugation to an engineered cysteine residue on an antibody. Following conjugation, the Boc groups can be removed to reveal two primary amines, which serve as attachment points for cytotoxic payloads. This strategy yields a homogeneous ADC with a DAR of 2, a feature often associated with improved therapeutic index[1].

Development of Multifunctional Diagnostic and Theranostic Probes

The ability to orthogonally functionalize three distinct sites makes N-Mal-N-bis(PEG2-NH-Boc) a powerful tool for building multifunctional imaging probes. For instance, the maleimide can attach a targeting vector (e.g., an antibody or peptide), one amine can be used to label with a fluorescent dye or radionuclide for imaging, and the second amine can be employed for chelation of a therapeutic radionuclide. The short PEG2 arms help maintain high target-to-background ratios, a principle supported by class-level evidence for improved in vivo imaging performance[1].

Precision Engineering of Biomaterials and Surfaces

In materials science, this compound enables the precise, multi-step functionalization of surfaces and hydrogels. The maleimide group can first anchor the molecule to a thiol-modified surface. Subsequent deprotection of the Boc groups reveals two amines, providing a high-density platform for the covalent attachment of bioactive peptides, growth factors, or other functional polymers. This controlled, layer-by-layer modification is crucial for creating complex biomimetic environments for cell culture and tissue engineering applications.

Application
Selection Property
Validation Focus
Heterobifunctional PROTAC synthesis
Branched architecture with orthogonal amines
Ternary complex formation, linker length evaluation
DAR-controlled ADC construction
Site-specific maleimide conjugation, dual amine cargo loading
Homogeneous DAR confirmation, payload activity profiling
Multimodal imaging & theranostic probes
Three orthogonal functionalization sites
Target-to-background ratio, in vivo probe performance
Biomaterial surface engineering
Stepwise, high-density functionalization
Surface amine density, bioactivity of immobilized ligands

Technical Documentation Hub

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